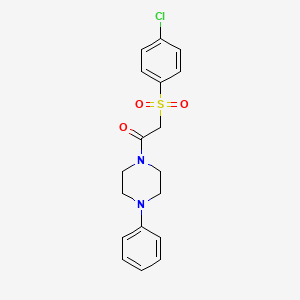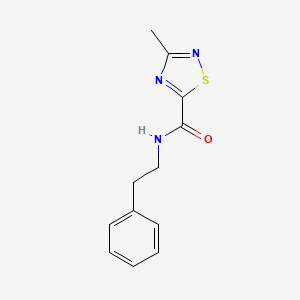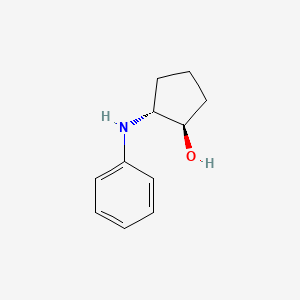
ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (hydroxyimino)cyanoacetate, also known as Oxyma, is a compound that has been used in peptide synthesis . It’s a non-explosive alternative to HOBt .
Synthesis Analysis
Recent studies have described the use of ethyl 2-cyano-2-(hydroxyimino)acetate, Oxyma, as a powerful coupling methodology for peptide synthesis .Chemical Reactions Analysis
Ethyl (hydroxyimino)cyanoacetate has been used in peptide synthesis . It’s a non-explosive alternative to HOBt and allows high peptide coupling rates at low racemization when applied in combination with carbodiimides .作用機序
The mechanism of action of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. Inhibition of HDAC activity can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant effects. In addition, this compound has been found to have a protective effect on the cardiovascular system.
実験室実験の利点と制限
One of the advantages of using ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in lab experiments is its relatively simple synthesis method. This compound is also a stable compound and can be stored for extended periods without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. One of the areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific molecular targets of this compound. This can help in the development of more specific and effective therapeutic applications of this compound. Furthermore, the use of this compound in combination with other compounds or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic application in various fields of scientific research. The synthesis of this compound is a relatively simple process, and it has been found to have anti-tumor, neuroprotective, anti-inflammatory, and antioxidant effects. Although there are limitations to its use in lab experiments, there are several future directions for the research of this compound, which can lead to the development of more specific and effective therapeutic applications.
合成法
The synthesis of ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves the reaction of 3-methylindole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of triethylamine. The resulting compound is then treated with ethyl chloroformate to obtain this compound. The synthesis of this compound is a relatively simple process and can be achieved through a one-pot reaction.
科学的研究の応用
Ethyl (4Z)-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been found to have potential therapeutic application in various fields of scientific research. One of the most significant areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
ethyl (4Z)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQVUNNUYCRKK-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N/O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2395058.png)
![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B2395063.png)
![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)


![NCGC00384975-01_C21H36O11_beta-D-Glucopyranoside, (1R,2S,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-](/img/structure/B2395074.png)



![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)
![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)